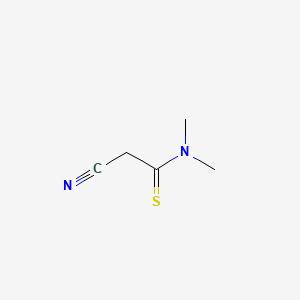

2-cyano-N,N-dimethylethanethioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N,N-dimethylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-7(2)5(8)3-4-6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPOBZYKPPXFEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyano N,n Dimethylethanethioamide

Established Synthetic Routes and Reaction Conditions

The conversion of the corresponding amide, 2-cyano-N,N-dimethylacetamide, into its thioamide analogue is the most direct and commonly cited method for the synthesis of 2-cyano-N,N-dimethylethanethioamide.

Thionation Reactions Utilizing Thionating Reagents (e.g., Lawesson's Reagent)

The most well-documented method for the synthesis of this compound is the thionation of 2-cyano-N,N-dimethylacetamide using Lawesson's reagent. mdpi.comcore.ac.uktandfonline.comtandfonline.com This organosulfur compound is a widely used reagent for converting carbonyl compounds, including amides, into their corresponding thiocarbonyls. urfu.runih.gov

The reaction involves dissolving 2-cyano-N,N-dimethylacetamide in a suitable solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere. mdpi.comcore.ac.uk Lawesson's reagent is then added, and the mixture is stirred at room temperature for an extended period, typically around 20 hours, to ensure complete conversion. mdpi.comcore.ac.uk The product is then isolated and purified using standard techniques like flash column chromatography. mdpi.comtandfonline.com This method has been reported to yield the desired product in good yields, with one study documenting a 79% yield. mdpi.comtandfonline.com

Reaction Parameters for the Synthesis of this compound using Lawesson's Reagent

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 2-Cyano-N,N-dimethylacetamide | mdpi.comcore.ac.uk |

| Reagent | Lawesson's Reagent | mdpi.comcore.ac.uk |

| Solvent | Tetrahydrofuran (THF) | mdpi.comcore.ac.uk |

| Temperature | Room Temperature | mdpi.comcore.ac.uk |

| Reaction Time | 20 hours | mdpi.comcore.ac.uk |

| Yield | 79% | mdpi.comtandfonline.com |

Alternative Synthetic Protocols and Process Optimization

While the use of Lawesson's reagent is a reliable method, the exploration of alternative synthetic protocols and process optimization is crucial for improving efficiency, reducing costs, and minimizing waste. For the broader class of thioamides, various other thionating reagents and synthetic strategies have been developed. These include the use of phosphorus pentasulfide, but this reagent can sometimes lead to lower yields and the formation of byproducts.

Alternative one-pot strategies for thioamide synthesis have been reported, such as a two-step, one-pot transformation of N-aryl-substituted benzamides to their thioamide derivatives using thionyl chloride followed by a novel thiating reagent, N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt. mdpi.com This method offers the advantages of operational simplicity and high yields at room temperature. mdpi.com Another approach involves a three-component reaction of 1,1-dibromoalkenes, sodium sulfide, and an N-substituted formamide, which has been shown to produce various N,N-disubstituted thioamides in good to excellent yields without the need for a catalyst or additive.

While these alternative methods have not been specifically documented for the synthesis of this compound, they represent viable avenues for future research and process optimization. Further studies would be required to adapt these protocols to the specific substrate and evaluate their efficiency and scalability.

Advancements in Green Chemistry Approaches for Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of thioamide synthesis, this often involves the use of more environmentally benign solvents, catalyst-free conditions, and energy-efficient methods.

One promising green approach for the synthesis of thioamides is the use of deep eutectic solvents (DES). A protocol has been described for the synthesis of a wide variety of thioamides from aldehydes or ketones, secondary amines, and elemental sulfur in a choline (B1196258) chloride-urea-based DES. rsc.org This method is catalyst-free and allows for the recycling and reuse of the solvent, contributing to waste reduction. rsc.org

Another eco-friendly approach involves the use of water as a solvent. An efficient, one-step, and atom-economic method for the synthesis of various 1,2,3-thiadiazol-4-carbimidamides and 1,2,3-triazole-4-carbothioamides from 2-cyanothioacetamides and azides has been developed using water in the presence of an alkali. urfu.ru This method can be extended to a one-pot reaction, avoiding the isolation of potentially hazardous intermediates. urfu.ru

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. researchgate.net The Willgerodt-Kindler reaction, a classic method for thioamide synthesis, has been adapted to microwave conditions, allowing for the efficient transformation of aldehydes and aryl alkyl ketones to thioamides in solvent-free conditions. researchgate.net

Although these green chemistry approaches have not been explicitly reported for the synthesis of this compound, they offer a clear roadmap for developing more sustainable synthetic routes to this compound and its derivatives. Future research in this area could focus on adapting these methodologies to the specific starting materials required for the synthesis of this compound.

Reactivity and Comprehensive Chemical Transformations of 2 Cyano N,n Dimethylethanethioamide

Condensation Reactions of 2-Cyano-N,N-dimethylethanethioamide

Condensation reactions are a cornerstone of the chemical transformations involving this compound. These reactions typically involve the reaction of the active methylene (B1212753) group with a carbonyl compound, leading to the formation of a new carbon-carbon double bond and the elimination of a small molecule, such as water.

Knoevenagel-Type Condensations with Carbonyl Compounds (e.g., Aldehydes)

The Knoevenagel condensation is a prominent reaction of this compound, where it reacts with aldehydes to yield α,β–unsaturated products. sciensage.info This reaction is a fundamental method for carbon-carbon bond formation. acgpubs.org

The reaction of this compound with various aromatic aldehydes in the presence of a base catalyst leads to the formation of 3-aryl-2-cyanothioacrylamides. tandfonline.com For instance, the condensation with benzaldehyde (B42025) yields 2-cyano-N,N-dimethyl-3-phenylprop-2-enethioamide. tandfonline.com Similarly, substituted benzaldehydes, such as 3-bromo-4-fluorobenzaldehyde, react to form the corresponding 3-aryl-2-cyanothioacrylamide derivatives. tandfonline.com These reactions are typically carried out in an alcohol solvent at elevated temperatures. tandfonline.com

A general procedure involves stirring a mixture of this compound, an aromatic aldehyde, and a base like triethylamine (B128534) or piperidine (B6355638) in ethanol (B145695). tandfonline.com The resulting products, which are often colored, can be purified by techniques such as flash column chromatography. tandfonline.com The structure of these compounds has been confirmed through spectroscopic methods like ¹H NMR. tandfonline.com

Table 1: Examples of 3-Aryl-2-cyanothioacrylamides from Knoevenagel-Type Condensation

| Aldehyde | Product | Catalyst | Solvent | Yield (%) |

| Benzaldehyde | 2-cyano-N,N-dimethyl-3-phenylprop-2-enethioamide | Triethylamine | Ethanol | 47 |

| 3-Bromo-4-fluorobenzaldehyde | 3-(3-bromo-4-fluorophenyl)-2-cyano-N,N-dimethylprop-2-enethioamide | Piperidine | Ethanol | 37 |

Data sourced from Kötteritzsch, J., et al. (2015). tandfonline.com

The choice of catalyst and solvent system significantly impacts the efficiency and outcome of the Knoevenagel condensation. While organic bases like piperidine and triethylamine are commonly used, research has explored more environmentally friendly and efficient alternatives. acgpubs.orgtandfonline.com The use of greener solvents, such as water or ionic liquids, is a growing trend in synthetic organic chemistry to develop more sustainable protocols. acgpubs.org

Different catalysts, including organic bases, inorganic metal oxides, and even agro-waste extracts, have been employed for Knoevenagel condensations. acgpubs.org The reaction can be carried out under various conditions, from room temperature to elevated temperatures, and sometimes under solvent-free conditions, which can be more cost-effective and environmentally benign. acgpubs.org For instance, some protocols have demonstrated high yields of condensed products through direct isolation without the need for organic solvent extraction. acgpubs.org The catalytic activity can also be influenced by the nature of the active methylene compound, with the electron-withdrawing ability of the substituents playing a key role. asianpubs.org

Exploration of Other Condensation Pathways

While the Knoevenagel condensation with aldehydes is the most prominently documented pathway for this compound, the reactivity of its active methylene group suggests potential for other condensation reactions. These could include reactions with ketones, although they are generally less reactive than aldehydes, and other electrophilic species. The exploration of these alternative pathways could lead to the synthesis of a broader range of functionalized molecules.

Cycloaddition Reactions Involving this compound Derivatives

The unsaturated products derived from the condensation reactions of this compound, specifically the 3-aryl-2-cyanothioacrylamides, can undergo further transformations, including cycloaddition reactions.

Other Pericyclic Reactions and Their Scope

The primary pericyclic reaction investigated for derivatives of this compound is the [4+2] hetero-Diels-Alder cycloaddition. In this reaction, the 3-aryl-2-cyanothioacrylamide derivative acts as a heterodienophile. The scope of this reaction has been explored by varying the substituents on the aromatic ring introduced during the initial Knoevenagel condensation. urfu.ru While the HDA reaction is a viable pathway for some analogues, its scope is limited for the N,N-dimethyl derivatives due to their noted lack of reversible dimerization. urfu.rubeilstein-journals.org

Beyond the HDA reaction of its derivatives, the direct participation of this compound in other pericyclic reactions is not extensively documented in the reviewed literature. The focus remains on the cycloaddition potential of the α,β-unsaturated systems derived from it.

Reactions with Nitrogen-Containing Reagents

This compound serves as a valuable building block in reactions with azides to form five-membered heterocycles. These reactions provide an efficient, atom-economical, and often eco-friendly route to complex molecules. tandfonline.com

The reaction between this compound and various sulfonyl azides in an aqueous alkali medium, such as water and sodium hydroxide (B78521), yields 1,2,3-thiadiazole (B1210528) derivatives. tandfonline.com This process is efficient and presents a general one-step method for the synthesis of N-sulfonyl-1,2,3-thiadiazole-4-carbimidamides. The reaction proceeds smoothly at low temperatures (0 °C) following the addition of the thioamide and base. tandfonline.com

This method has been successfully applied in a one-pot synthesis starting directly from sulfonyl chlorides, which generate the corresponding sulfonyl azides in situ upon reaction with sodium azide (B81097), thus avoiding the isolation of potentially unsafe azide intermediates. tandfonline.com

Table 1: Synthesis of 1,2,3-Thiadiazoles from this compound (1f) and Sulfonyl Azides Data sourced from a 2019 study on water/alkali-catalyzed reactions. tandfonline.com

| Reactant 1 (Thioamide) | Reactant 2 (Azide Precursor) | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | 4-Methylphenylsulfonyl chloride | 1. NaN3, H2O, 23 °C, 24 h 2. NaOH, 0 °C, 3 h | N-(4-Methylphenylsulfonyl)-5-(dimethylamino)-1,2,3-thiadiazole-4-carbimidamide | 85% |

| This compound | Ethylsulfonyl azide | NaOH, H2O, 0 °C, 3 h | N-(Ethylsulfonyl)-5-(dimethylamino)-1,2,3-thiadiazole-4-carbimidamide | 89% |

| This compound | 4-Nitrophenylsulfonyl azide | NaOH, H2O, 0 °C, 3 h | N-(4-Nitrophenylsulfonyl)-5-(dimethylamino)-1,2,3-thiadiazole-4-carbimidamide | 95% |

The synthesis of 1,2,3-triazoles can be achieved from this compound through two primary routes. The first involves the chemical transformation of the 1,2,3-thiadiazoles formed in the reaction with sulfonyl azides. These thiadiazole rings can be rearranged into 1,2,3-triazole rings. For example, bicyclic 1,2,3-thiadiazoles have been smoothly transformed into their 1,2,3-triazole counterparts in methanol (B129727) with sodium methoxide. tandfonline.com

The second, more direct route involves the reaction of 2-cyanothioacetamides with aromatic azides in the presence of alkali and water. This reaction leads to the formation of 1-aryl-5-amino-1,2,3-triazole-4-carbothioamides. tandfonline.com This demonstrates the versatility of this compound as a precursor for different classes of heterocycles depending on the nature of the azide reagent used.

Nucleophilic Additions and Substitutions Involving Nitrogen Species

This compound serves as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds through reactions with nitrogen nucleophiles. These transformations often involve the interplay between the active methylene, cyano, and thioamide functionalities.

The reaction with azides is a well-documented pathway for synthesizing five-membered heterocycles. urfu.ru Depending on the azide's nature and the reaction conditions, different isomers can be obtained. The reaction of this compound (referred to as 1f in the study) with sulfonyl azides in aqueous sodium hydroxide provides an efficient, one-step method for the synthesis of 1,2,3-thiadiazol-4-carbimidamides. urfu.ru This contrasts with reactions carried out in ethanol with sodium ethoxide, which can lead to different products or mixtures. urfu.ru

The proposed mechanism for the formation of thiadiazoles involves the generation of a carbanion at the active methylene position, which attacks the azide. Subsequent cyclization with the elimination of the sulfonyl group's nitrogen atoms and participation of the thioamide sulfur atom leads to the stable heterocyclic ring. urfu.ru

| Reactant 1 | Reactant 2 (Azide) | Conditions | Product | Yield (%) | Reference |

| This compound | Ethylsulfonyl azide | NaOH, H₂O, 0 °C | 5-(Dimethylamino)-N-(ethylsulfonyl)-1,2,3-thiadiazole-4-carbimidamide | 75 | urfu.ru |

| This compound | 4-Nitrophenylsulfonyl azide | NaOH, H₂O, 0 °C | 5-(Dimethylamino)-N-(4-nitrophenylsulfonyl)-1,2,3-thiadiazole-4-carbimidamide | 82 | urfu.ru |

While the focus of many studies is on cyclization reactions, the fundamental reactivity involves the nucleophilic character of the active methylene group (as its conjugate base) and the electrophilic nature of the carbon atoms in the cyano and thioamide groups. The thioamide nitrogen itself is generally not nucleophilic due to amide resonance. Other nitrogen nucleophiles, such as hydrazines and hydroxylamines, are expected to react with the cyano or thioamide group, potentially leading to more complex heterocyclic systems, a common reactivity pattern for related cyanoacetamide derivatives. ekb.egmdpi.com

Other Significant Reaction Pathways

Beyond reactions centered on the active methylene group, this compound undergoes other important transformations involving its distinct functional groups.

Functional Group Interconversions

The functional groups within this compound can be chemically modified to access a broader range of derivatives.

Thionation of Amides: The synthesis of this compound itself is a prime example of a functional group interconversion. It is commonly prepared from its corresponding amide, 2-cyano-N,N-dimethylacetamide, by treatment with a thionating agent such as Lawesson's reagent. tandfonline.comcore.ac.uk This reaction efficiently converts the carbonyl group of the amide into a thiocarbonyl group.

| Precursor | Reagent | Conditions | Product | Yield (%) | Reference |

| 2-Cyano-N,N-dimethylacetamide | Lawesson's reagent | THF, room temp., 20 h | This compound | 79 | tandfonline.com |

Transformations of the Cyano Group: The cyano group is a versatile functional handle that can be converted into other functionalities. Although specific examples for this compound are not extensively detailed in the provided context, general organic synthesis principles suggest several possibilities. vanderbilt.eduresearchgate.net

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, although the conditions might also affect the thioamide group.

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This would provide access to diamine structures.

Transformations of the Thioamide Group: The thioamide group can also be transformed. For example, it can be converted back to an amide by oxidation. datapdf.com It can also be S-alkylated to form thioimidate salts, which are reactive intermediates for further nucleophilic substitution. scribd.com

Transformations Involving the Cyano and Thioamide Moieties

Several reactions exploit the combined reactivity of the cyano and thioamide groups, often in concert with the active methylene bridge, to construct complex molecules, particularly heterocycles.

The formation of 1,2,3-thiadiazoles from azides, as discussed previously, is a key example where both the cyano and thioamide groups are essential for the final structure. urfu.ru While the initial attack involves the active methylene, the subsequent cyclization and aromatization pathway is dictated by the thioamide moiety.

Another significant reaction is the Knoevenagel condensation followed by cyclization. After forming the intermediate 3-aryl-2-cyano-N,N-dimethylprop-2-enethioamide, this product can undergo further reactions. For instance, these conjugated systems can act as heterodienes in Diels-Alder reactions or undergo Michael additions. tandfonline.comtandfonline.com Research has shown that some 3-aryl-2-cyanothioacrylamides can undergo a reversible [2s + 4s] cycloaddition to form dimeric dihydro-2H-thiopyran species. tandfonline.com This reactivity showcases the role of the newly formed conjugated system, which is a direct consequence of the initial transformation involving the active methylene group flanked by the cyano and thioamide functions.

The reaction of this compound with enynones to form dihydrothiophenes is another transformation where the thioamide and the adjacent methylene group act in tandem to build a new heterocyclic ring. scribd.com

Mechanistic Investigations of Reactions Involving 2 Cyano N,n Dimethylethanethioamide

Identification of Key Intermediates and Transition States

The mechanisms of the reactions involving 2-cyano-N,N-dimethylethanethioamide are defined by a series of intermediates and transition states. nih.gov Intermediates are transient, somewhat stable molecules formed during a reaction, corresponding to local energy minima on a reaction coordinate diagram. youtube.comyoutube.com Transition states, in contrast, are high-energy, non-isolable configurations at the peak of an energy barrier between reactants and intermediates or intermediates and products. youtube.comyoutube.com

For the condensation reaction , the key identified intermediate is the resonance-stabilized carbanion (enolate) formed after the initial deprotonation of the α-carbon. The transition state for this step involves the partial breaking of the C-H bond and partial formation of the base-H bond. A subsequent key intermediate is the alkoxide formed from the nucleophilic attack of the carbanion on the aldehyde.

In the heterocycle formation with azides , the reaction proceeds through several proposed intermediates. urfu.ru After the initial formation of the adduct between the thioamide's carbanion and the azide (B81097), a five-membered ring intermediate is formed. The nature of this intermediate and its subsequent rearrangement pathway dictate whether a thiadiazole or a triazole is the final product. The transition states in this complex sequence involve the simultaneous breaking and forming of multiple bonds during the cyclization and rearrangement steps.

Kinetic and Thermodynamic Aspects of Reactivity

The study of reaction rates and the energy changes associated with them provides deeper insight into the factors controlling the reactions of this compound.

Kinetic studies focus on the rate of a reaction and how it is affected by factors such as concentration, temperature, and catalysts. The activation energy (Ea) represents the minimum energy required to initiate the reaction, corresponding to the energy of the transition state. youtube.com

In the context of heterocycle formation with azides, it has been observed that the reaction conditions significantly influence the product distribution, which is a reflection of the underlying kinetics and thermodynamics. urfu.ru For instance, the reaction of 2-cyanothioacetamides with mesyl azide at 0 °C in the presence of sodium hydroxide (B78521) and water favors the formation of 1,2,3-thiadiazoles. urfu.ru Decreasing the temperature from room temperature to 0 °C changed the product ratio in favor of the thiadiazole, suggesting a difference in the activation energies for the competing pathways leading to different products. urfu.ru Furthermore, reactions with arylsulfonyl azides bearing electron-releasing groups proceed at slower rates, indicating a higher activation barrier for these substrates. urfu.ru

Table 2: Effect of Temperature on Product Ratio in the Reaction of 1a with 2a

| Entry | Temperature (°C) | Ratio of 3a:5a | Reference |

|---|---|---|---|

| 2 | 23 (Room Temp.) | 30:70 | urfu.ru |

| 4 | 0 | Product 5a favored | urfu.ru |

(Note: Data refers to the reaction of 2-cyano-N-(morpholin-4-yl)ethanethioamide (1a) with mesyl azide (2a), but illustrates the kinetic principles applicable to the class of 2-cyanothioacetamides, including this compound)

These findings demonstrate that by manipulating reaction conditions, one can kinetically control the reaction to selectively favor the formation of a desired product over a thermodynamically more stable, but kinetically less favored, alternative.

Equilibrium Studies in Reversible Transformations

The reactivity of this compound extends to its participation in reversible chemical transformations, a subject of significant mechanistic investigation. While the compound itself is a precursor, its derivatives, notably 3-aryl-2-cyanothioacrylamides, engage in reversible cycloaddition reactions, providing a platform to study chemical equilibria.

Research has focused on the Knoevenagel condensation products of this compound with various aromatic aldehydes. tandfonline.com These resulting 3-aryl-2-cyano-N,N-dimethylprop-2-enethioamides have been investigated for their ability to undergo reversible hetero-Diels-Alder (HDA) reactions. tandfonline.com This type of reaction involves a [4+2] cycloaddition where the thiocarbonyl group acts as a dienophile and the conjugated system of another molecule acts as the diene, leading to the formation of a dimeric 3,4-dihydro-2H-thiopyran derivative. tandfonline.comrsc.org

Interestingly, detailed studies have revealed that the reversibility of this dimerization is highly dependent on the substitution pattern of the thioacrylamide. For the N,N-dimethylthioacrylamide analogues derived from this compound, the dimerization was generally found to be either non-existent or irreversible under the studied conditions. tandfonline.com This is in contrast to their N,N-unsubstituted counterparts, which exhibit a more pronounced reversible behavior. tandfonline.com

However, the presence of dimeric species has been detected for some 3-aryl-2-cyano-N,N-dimethylprop-2-enethioamides, indicating that the equilibrium, in some cases, lies towards the product side, even if the reverse reaction is not readily observed. tandfonline.com The position of this equilibrium is influenced by factors such as temperature and the concentration of the reactants. tandfonline.com For instance, in related reversible systems, an increase in temperature tends to shift the equilibrium towards the monomeric species, which is a characteristic feature of retro-Diels-Alder reactions. tandfonline.com

While explicit equilibrium constants for the reversible transformations involving derivatives of this compound are not extensively tabulated in the literature, the outcomes of various synthetic and spectroscopic studies provide insight into the position of the equilibrium. The following table summarizes the observed dimerization behavior for a series of 3-aryl-2-cyano-N,N-dimethylprop-2-enethioamides synthesized from this compound.

Table 1: Dimerization Behavior of 3-Aryl-2-cyano-N,N-dimethylprop-2-enethioamides

| Aldehyde Reactant | Resulting Thioacrylamide | Dimerization Observation | Reversibility | Reference |

|---|---|---|---|---|

| Benzaldehyde (B42025) | 2-cyano-N,N-dimethyl-3-phenylprop-2-enethioamide | Dimeric species observed | Not reported as reversible | tandfonline.com |

| 3-(11-hydroxyundecyloxy)benzaldehyde | 2-cyano-3-(3-((11-hydroxyundecyl)oxy)phenyl)-N,N-dimethylprop-2-enethioamide | Dimeric species observed | Not reported as reversible | tandfonline.com |

| 3-bromo-4-fluorobenzaldehyde | 3-(3-bromo-4-fluorophenyl)-2-cyano-N,N-dimethylprop-2-enethioamide | Dimeric species observed | Not reported as reversible | tandfonline.com |

The equilibration process for related, more reversible systems has been monitored using techniques like ¹H NMR spectroscopy. tandfonline.com These studies involve tracking the concentration of the monomeric and dimeric species over time at different temperatures to understand the kinetics and thermodynamics of the reversible reaction. tandfonline.com For example, a sample can be heated to favor the monomer and then cooled to allow the equilibrium to re-establish, with the concentrations of the species being monitored spectroscopically. tandfonline.com Although specific kinetic and thermodynamic parameters for the derivatives of this compound are not provided, these mechanistic studies on analogous compounds underscore the principles governing the reversible transformations in this class of molecules.

Computational and Theoretical Studies on 2 Cyano N,n Dimethylethanethioamide and Its Reactivity

Electronic Structure and Reactivity Predictions

The electronic characteristics of a molecule are fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these features.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely applied tool for predicting the molecular properties and energetics of organic compounds, including thioamides.

While specific DFT data for 2-cyano-N,N-dimethylethanethioamide is scarce, studies on analogous thioamides provide valuable insights. For instance, DFT calculations on various thioamides have been employed to study their conformational preferences, such as the cis-trans isomerization around the N-C(S) bond. rsc.org These studies reveal that both steric and electronic effects of substituents on the nitrogen and thiocarbonyl carbon play a crucial role in determining the most stable conformation. rsc.org For this compound, the presence of two methyl groups on the nitrogen atom would likely influence the rotational barrier and the preferred geometry of the thioamide group.

Furthermore, DFT calculations have been used to investigate the formation of thioamides in different environments, providing data on their thermodynamic stability. frontiersin.orgnih.gov The calculated enthalpy of formation and dipole moments for simple thioamides suggest they are stable molecules. frontiersin.orgnih.gov The dipole moment is a key factor in intermolecular interactions and solubility. Given the presence of the polar thiocarbonyl and cyano groups, this compound is expected to have a significant dipole moment.

Table 1: Representative DFT-Calculated Properties for Analogous Thioamides

| Compound | Method/Basis Set | Calculated Property | Value | Reference |

| Thioformamide | DFT | Dipole Moment | 4.528 D | frontiersin.org |

| Thiourea | DFT | Dipole Moment | 5.586 D | frontiersin.org |

| N-methylbenzanilides (thioamide) | DFT | trans isomer stability | Favored with bulky substituents | rsc.org |

| Azaglycine-containing thioamides | B3LYP/6-31G* | Global/Local Minima | beta-strand structure | nih.gov |

This table presents data for analogous compounds to infer properties of this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of the HOMO and LUMO and the distribution of their electron densities are crucial for understanding chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the thiocarbonyl group, which is typical for thioamides. sphinxsai.com The lone pair electrons on the sulfur atom are generally the highest in energy, making this site nucleophilic and prone to attack by electrophiles. The LUMO, on the other hand, is likely to be centered on the thiocarbonyl carbon and the cyano group, making these sites electrophilic and susceptible to attack by nucleophiles.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. mdpi.com Computational studies on various thioamides and related sulfur-containing compounds have shown that the nature of substituents can significantly influence the HOMO and LUMO energy levels and, consequently, the reactivity. mdpi.combohrium.com The electron-withdrawing cyano group in this compound would be expected to lower the energy of the LUMO, potentially making the molecule more reactive towards nucleophiles.

FMO analysis can also predict the regioselectivity of reactions. For example, in cycloaddition reactions involving thioamides, the orbital coefficients of the frontier orbitals on the atoms involved determine the preferred orientation of the reactants. researchgate.net

Table 2: Representative FMO Data for Analogous Thioamides

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| Thiophene Sulfonamide Derivatives | B3LYP/6-311G(d,p) | -6.5 to -7.2 | -1.8 to -2.5 | 4.65 to 3.44 | mdpi.com |

| Thiourea Derivative | B3LYP/6-311++G(d,p) | Not specified | Not specified | Not specified | bohrium.com |

| Thiazolidinethione | DFT | - | - | - | sphinxsai.com |

This table presents data for analogous compounds to infer the FMO properties of this compound.

Computational Modeling of Reaction Mechanisms

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states that are often difficult or impossible to observe experimentally.

Understanding a chemical reaction at a molecular level requires the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry and energy of transition states. Subsequent Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified TS connects the reactants and products on the potential energy surface.

For reactions involving this compound, such as its documented reaction with 3-phenylpropiolaldehyde, computational modeling could elucidate the precise mechanism. researchgate.netaclanthology.org This would involve locating the transition state for the initial nucleophilic attack of the thioamide (likely via its enolate or the sulfur atom) on the aldehyde, followed by subsequent steps.

Studies on the reaction mechanisms of other thioamides, for example, their role in drug action, have utilized computational methods to propose reaction pathways. nih.gov These studies often involve the formation of radical intermediates or adducts, and computational modeling helps to assess the feasibility of different proposed mechanisms. nih.gov For instance, the activation of thioamide drugs can involve oxidation, and DFT calculations can model the energetics of such processes. nih.gov

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction energetics and mechanism. Computational models can account for solvent effects using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation).

A study on thioamide-containing peptides investigated their conformational preferences in both the gas phase and in water, demonstrating the significant influence of the solvent on the relative energies of different conformers. nih.gov For reactions of this compound, the choice of solvent would be expected to influence the stability of charged intermediates and transition states. A polar solvent would likely stabilize polar species, potentially lowering the activation energy and accelerating the reaction rate compared to a nonpolar solvent. Computational modeling of solvent effects would be crucial for obtaining a realistic understanding of its reactivity in a condensed phase.

In Silico Design of Novel Transformations and Derivatives

Computational chemistry plays a vital role in the in silico design of new molecules with desired properties, thereby guiding synthetic efforts and accelerating the discovery process. By modifying the structure of a lead compound like this compound in a computational model, it is possible to predict how these changes will affect its reactivity and other properties.

For example, by introducing different substituents on the carbon backbone or the nitrogen atom of this compound, one could computationally screen for derivatives with enhanced reactivity in specific transformations or with desirable biological activities. This approach has been used in the design of new thioamide-based compounds, such as urease inhibitors and antibacterial agents. nih.govresearchgate.net In silico studies, including molecular docking, can predict how well a designed molecule will bind to a biological target, such as an enzyme active site. nih.govnih.gov

Furthermore, computational methods can be used to explore entirely new reactions. By modeling the interaction of this compound with various reagents, it may be possible to predict novel cycloaddition, condensation, or rearrangement reactions and to identify the optimal conditions for these transformations. The design of novel thioamide derivatives has also been explored with a focus on their material properties, such as their use in polymers. mdpi.com

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of organic chemistry, offering powerful tools for predicting reaction outcomes and optimizing experimental conditions. github.comchemrxiv.org These technologies leverage vast datasets of chemical reactions to build models that can forecast product formation, predict yields, and suggest optimal parameters, thereby accelerating the discovery and development of new synthetic routes. chemrxiv.orgbeilstein-journals.org The compound this compound serves as a relevant example in the context of training and utilizing these advanced computational systems.

The predictive power of ML models relies on being trained on large and diverse datasets of chemical reactions. nips.cc Systems designed for reaction prediction and optimization are often trained on extensive databases extracted from scientific literature and patents. beilstein-journals.orgnips.cc These models can identify patterns and relationships between reactants, reagents, solvents, and reaction conditions that are not immediately obvious to human chemists. arxiv.org

A key application of AI in this area is the automated extraction of chemical reaction information from unstructured text, such as scientific publications. Systems like REACTION MINER are being developed to parse experimental descriptions and extract structured data. aclanthology.org For instance, a reaction involving this compound has been used as a case study for such systems. aclanthology.orgresearchgate.net In one example, the reaction of this compound with 3-phenylpropiolaldehyde is analyzed to identify reactants, products, and reaction conditions. aclanthology.orgresearchgate.net

The data extracted from such reactions is crucial for training ML models. By learning from specific instances, the AI can predict the outcomes of similar reactions. For example, the initial reaction between this compound and 3-phenylpropiolaldehyde at room temperature yields an aldol (B89426) condensation product. aclanthology.orgresearchgate.net This information, when fed into an ML model, helps in predicting the feasibility and potential products of related aldol condensations.

Furthermore, these models can be used to optimize reaction conditions for improved yields. The initial reaction yielded the aldol product at 73%, which could then be converted to a different product, a 2-aminothienyl ether, in 85% yield under optimized conditions. aclanthology.orgresearchgate.net By analyzing numerous similar reactions, an AI system can learn the parameters that are most likely to increase the yield of the desired product, suggesting modifications to temperature, catalysts, or reaction time. blackthorn.ai

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Temperature | Time | Product | Yield |

| This compound | 3-phenylpropiolaldehyde | nitrogen atmosphere | Room Temp. | 5 h | Aldol Condensation Product | 73% |

| Aldol Condensation Product | - | Optimized Conditions | - | - | 2-aminothienyl ether | 85% |

This table illustrates the type of structured data extracted from chemical literature that is used to train machine learning models for reaction prediction and optimization. aclanthology.orgresearchgate.net

The ultimate goal of integrating AI is to create a more efficient and predictive chemical synthesis process. beilstein-journals.org By using compounds like this compound in documented reactions, the scientific community provides the necessary data points to build more robust and accurate AI tools. These tools can then be applied to novel reactions, saving time and resources in the laboratory.

Future Research Directions and Outlook for 2 Cyano N,n Dimethylethanethioamide Research

Exploration of Undiscovered Reaction Pathways and Synthetic Methodologies

The inherent reactivity of 2-cyano-N,N-dimethylethanethioamide, stemming from its cyano, thioamide, and active methylene (B1212753) functionalities, has paved the way for the synthesis of a diverse array of heterocyclic compounds. researchgate.net Future research will likely delve deeper into uncovering novel reaction pathways that exploit these reactive sites in unprecedented ways.

Key areas for exploration include:

Multicomponent Reactions (MCRs): While MCRs involving cyanothioacetamides are known, the design of new, highly efficient MCRs that incorporate this compound to generate complex molecular scaffolds in a single step remains a fertile ground for investigation. researchgate.net The development of isocyanide-based MCRs or Passerini and Ugi-type reactions involving this thioamide could lead to the discovery of novel chemotypes.

Domino and Cascade Reactions: The strategic positioning of functional groups in this compound makes it an ideal candidate for designing domino or cascade reactions. Future work could focus on triggering a sequence of intramolecular reactions following an initial intermolecular event, allowing for the rapid construction of intricate polycyclic systems.

Photochemical and Electrochemical Transformations: The response of the thioamide and cyano groups to light and electricity is an area that is largely unexplored. Investigating the photochemical and electrochemical behavior of this compound could unlock novel synthetic transformations and provide access to unique molecular structures not achievable through traditional thermal methods.

Reactions under Unconventional Conditions: Exploring reactions in flow reactors, under microwave irradiation, or using mechanochemical activation could lead to improved yields, reduced reaction times, and potentially novel reaction pathways that are not observed under conventional batch conditions.

A review of the reactivity of cyanothioacetamide reveals its participation in various reactions, including the Thorpe reaction, Knoevenagel condensation, and Michael addition, providing a solid foundation for exploring these new avenues. researchgate.net

Development of Catalytic and Stereoselective Transformations

The development of catalytic and, in particular, stereoselective transformations is a cornerstone of modern organic synthesis. For this compound, this represents a significant area for future growth.

Promising research directions include:

Asymmetric Catalysis: Designing chiral catalysts that can control the stereochemical outcome of reactions involving this compound is a primary objective. This includes the development of enantioselective aldol (B89426) reactions, Michael additions, and cycloadditions. rsc.org The use of chiral Lewis acids, Brønsted acids, or organocatalysts could provide the necessary chiral environment to induce high levels of stereoselectivity. nih.gov For instance, the development of catalytic enantioselective additions of thioacids to nitroalkenes has shown great promise. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: While the use of thioamides in cross-coupling reactions is still developing, exploring the potential of this compound as a coupling partner in reactions like Suzuki, Heck, or Sonogashira couplings could open up new avenues for C-C and C-heteroatom bond formation.

Biocatalysis: Employing enzymes to catalyze reactions involving this compound could offer a green and highly selective alternative to traditional chemical catalysis. Screening for enzymes that can recognize and transform this substrate could lead to the development of environmentally benign synthetic processes.

The ability to generate Z-enolates from thioamides stereoselectively has been demonstrated, providing a basis for developing diastereoselective aldol condensations and other transformations. acs.org

Expansion of Applications in Smart Materials and Responsive Systems

The unique electronic and structural properties of the thioamide group make it an attractive component for the design of "smart" materials that can respond to external stimuli.

Future research in this area could focus on:

Stimuli-Responsive Polymers: Incorporating this compound or its derivatives as monomers or functional units into polymer chains could lead to materials that exhibit responsiveness to changes in temperature, pH, light, or chemical analytes. rsc.org The reversible nature of some reactions involving thioamides, such as the hetero-Diels-Alder reaction of 3-aryl-2-cyanothioacrylamides, could be exploited to create self-healing or shape-memory materials. tandfonline.com

Supramolecular Assemblies: The hydrogen bonding capabilities of the thioamide group can be harnessed to direct the self-assembly of molecules into well-defined supramolecular structures. acs.org By designing molecules that incorporate this compound, it may be possible to create novel gels, liquid crystals, or other organized systems with interesting optical or electronic properties.

Sensors and Probes: The thioamide functionality can act as a signaling unit in chemical sensors. Future work could involve designing systems where the interaction of an analyte with a receptor linked to a this compound-containing moiety leads to a detectable change in fluorescence, color, or electrochemical signal.

The development of polymers of intrinsic microporosity (PIMs) incorporating thioamide functionality has already shown the potential of this group in materials science. researchgate.net

Advanced Computational Integration for Predictive Synthesis and Mechanistic Understanding

Computational chemistry is an increasingly powerful tool for predicting the outcome of chemical reactions and for gaining a deeper understanding of reaction mechanisms.

For this compound, computational methods can be applied to:

Predicting Reaction Pathways: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the potential energy surfaces of reactions involving this compound. nih.govnih.gov This can help to identify the most likely reaction pathways, predict the structures of intermediates and transition states, and guide the design of experiments to favor desired outcomes.

Understanding Reaction Mechanisms: Computational studies can provide detailed insights into the electronic and steric factors that govern the reactivity and selectivity of reactions. nih.gov For example, DFT calculations can be used to rationalize the regioselectivity observed in the reactions of cyanothioacetamide with dicarbonyl compounds. researchgate.net

Designing Novel Catalysts: Computational screening can be used to identify promising catalyst candidates for specific transformations of this compound. By modeling the interaction of the substrate with different catalysts, it is possible to predict which catalysts will be most effective and selective.

In Silico Materials Design: Molecular modeling can be used to predict the properties of materials based on this compound before they are synthesized. This can accelerate the discovery of new smart materials with desired responsive properties.

Recent computational studies on the formation of thioamides in the interstellar medium highlight the power of these methods to predict the feasibility of chemical reactions under various conditions. frontiersin.orgresearchgate.net

Q & A

Q. How is 2-cyano-N,N-dimethylethanethioamide synthesized, and what are the key reaction conditions to optimize yield?

The synthesis involves condensation reactions under controlled conditions. For example, aldol condensation with 3-phenylpropiolaldehyde at room temperature under nitrogen for 5 hours yields a 73% product, which can be further converted into derivatives (e.g., 2-aminothienyl ether) under optimized catalytic conditions . Crystallization methods, such as slow solvent evaporation from ethyl acetate, are critical for obtaining high-purity single crystals for structural studies . Key parameters include solvent choice, temperature control, and inert atmosphere to prevent side reactions.

Q. What spectroscopic methods are used to confirm the tautomeric forms of this compound in solution?

- 1H NMR spectroscopy reveals coexistence of tautomers by distinct chemical shifts for thiol and thione forms. For analogous compounds like N,N-dimethylethanethioamide, splitting patterns in the n.m.r. spectrum indicate equilibrium between enol and keto tautomers .

- Mass spectrometry distinguishes tautomers via fragmentation pathways. Ion abundance ratios (e.g., (M-SH)+/(CSNC4H8O)+) reflect the dominance of specific tautomeric forms under varying substituent effects .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state arrangement?

Single-crystal X-ray diffraction (SC-XRD) at 298 K provides bond-length data (e.g., average C–C = 0.004 Å) and hydrogen-bonding geometry. Weak C–H⋯O interactions form a 3D network, with refinement parameters (R = 0.068, wR = 0.167) ensuring accuracy .

Advanced Research Questions

Q. What mechanistic insights explain the formation of aldol condensation products from this compound under specific reaction conditions?

The reaction with α,β-unsaturated aldehydes proceeds via nucleophilic attack of the thioamide’s enolate intermediate. Nitrogen atmosphere minimizes oxidation, while room temperature balances reaction rate and selectivity. Post-reaction purification (e.g., column chromatography) isolates the aldol adduct, which can undergo cyclization to heterocyclic derivatives .

Q. How do steric and electronic effects influence the tautomeric equilibrium of this compound derivatives?

Bulky substituents near the thiocarbonyl group shift equilibrium toward the enol form due to steric hindrance, while electron-withdrawing groups stabilize the thione tautomer. Comparative studies of substituted thiomorpholides demonstrate these effects via ion abundance ratios in mass spectra .

Q. What analytical challenges arise in distinguishing this compound from structurally similar compounds, and how are they addressed?

- Chromatographic separation : Reverse-phase HPLC with UV detection (e.g., 254 nm) resolves co-eluting impurities by leveraging differences in hydrophobicity .

- Hyphenated techniques : LC-MS/MS combines retention time and fragmentation patterns for unambiguous identification. For example, the molecular ion [M+H]+ at m/z 112.13 (C5H8N2O) confirms the compound’s identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.